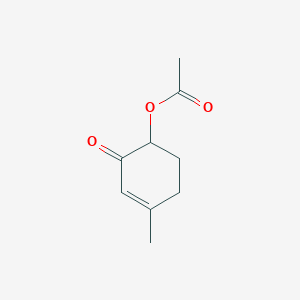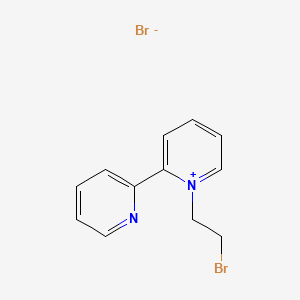![molecular formula C31H26IN B14507732 1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide CAS No. 64566-70-7](/img/structure/B14507732.png)
1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide is a complex organic compound with a unique structure that includes a pyridinium core substituted with multiple phenyl groups and a methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzyl chloride with 2,4,6-triphenylpyridine in the presence of a base to form the corresponding pyridinium salt. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as hydroxide ions (OH⁻), alkoxides (RO⁻)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenylpyridinium: Known for its neurotoxic effects and used in research on neurodegenerative diseases.
4-Methylpropiophenone: Used in organic synthesis and known for its reactivity in oxidation reactions.
Uniqueness
1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
64566-70-7 |
|---|---|
Molecular Formula |
C31H26IN |
Molecular Weight |
539.4 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium;iodide |
InChI |
InChI=1S/C31H26N.HI/c1-24-17-19-25(20-18-24)23-32-30(27-13-7-3-8-14-27)21-29(26-11-5-2-6-12-26)22-31(32)28-15-9-4-10-16-28;/h2-22H,23H2,1H3;1H/q+1;/p-1 |
InChI Key |
YXYIHKHNBLAEIA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


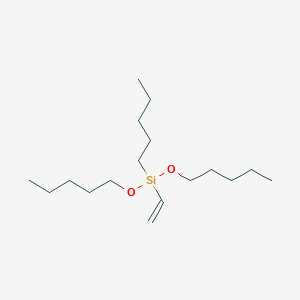
![Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate](/img/structure/B14507666.png)
![2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol](/img/structure/B14507672.png)
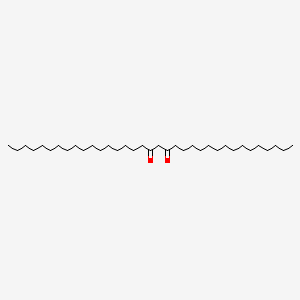
![[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene](/img/structure/B14507678.png)
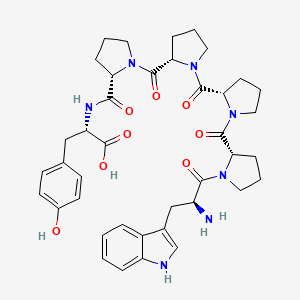

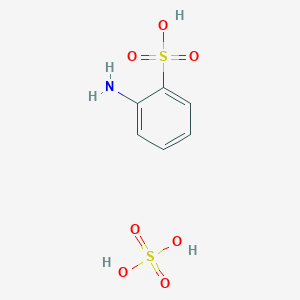
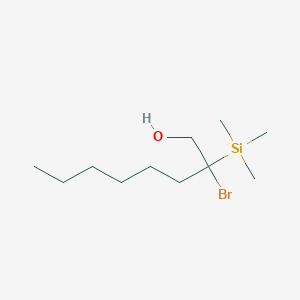

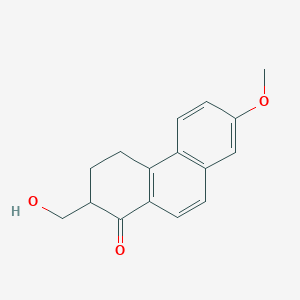
![2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol](/img/structure/B14507708.png)
